![molecular formula C60H89N5O21 B1236206 Nbd-nys-A1 CAS No. 96475-98-8](/img/structure/B1236206.png)
Nbd-nys-A1
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Description
Nbd-nys-A1 is a derivative of the polyene antibiotic nystatin . It contains a total of 179 bonds, including 90 non-H bonds, 21 multiple bonds, 12 rotatable bonds, 11 double bonds, and 10 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .
Synthesis Analysis
NBD-based synthetic probes, like Nbd-nys-A1, are used for sensing small molecules and proteins . They exhibit environmental sensitivity, high reactivity toward amines and biothiols (including H2S), distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size . These properties facilitate biomolecular sensing and self-assembly .Molecular Structure Analysis
The molecular structure of Nbd-nys-A1 includes 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
NBD-based synthetic probes, like Nbd-nys-A1, have unique activity with amines, allowing for site-specific protein labeling and detection of enzyme activities . They also react with H2S and biothiols, which are involved in a wide range of physiological processes in mammals .Physical And Chemical Properties Analysis
NBD-based synthetic probes, like Nbd-nys-A1, exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S), distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size . These properties facilitate biomolecular sensing and self-assembly .Safety And Hazards
Future Directions
NBD-based synthetic probes, like Nbd-nys-A1, are advanced chemical tools for biomolecular sensing . Future directions for NBD-based chemosensors include the development of future probes for investigating and understanding different biological processes and aiding the development of potential theranostic agents .
properties
IUPAC Name |
(19E,21E,25E,27E,29E,31E)-33-[3,5-dihydroxy-6-methyl-4-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]oxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H89N5O21/c1-35-21-17-14-12-10-8-6-7-9-11-13-15-18-22-42(84-59-57(76)54(56(75)38(4)83-59)61-49(72)23-19-16-20-28-64(5)43-25-26-44(65(80)81)53-52(43)62-86-63-53)32-48-51(58(77)78)47(71)34-60(79,85-48)33-46(70)45(69)27-24-39(66)29-40(67)30-41(68)31-50(73)82-37(3)36(2)55(35)74/h6-7,9,11-15,17-18,21-22,25-26,35-42,45-48,51,54-57,59,66-71,74-76,79H,8,10,16,19-20,23-24,27-34H2,1-5H3,(H,61,72)(H,77,78)/b7-6+,11-9+,14-12+,15-13+,21-17+,22-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQKILEXSAXGT-BSRDWNTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H89N5O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nbd-nys-A1 | |
CAS RN |
96475-98-8 |
Source
|
Record name | Nbd-nystatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096475988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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